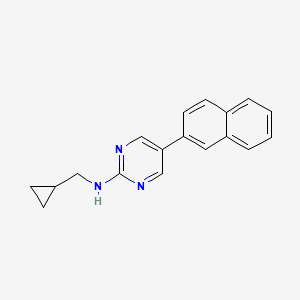![molecular formula C14H19FN4 B6447811 5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2549011-34-7](/img/structure/B6447811.png)
5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a fluoro group attached to it. The octahydrocyclopenta[c]pyrrol-2-yl and azetidin-1-yl groups are complex cyclic structures attached to the pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, the synthesis of a related compound involved the protection of the NH-portion as an N-benzylamino group, followed by reduction with lithium aluminium hydride (LAH) to afford the desired product .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple cyclic structures. The octahydrocyclopenta[c]pyrrol-2-yl group, for instance, is a bicyclic structure with a five-membered ring fused to a seven-membered ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex due to the presence of multiple reactive sites. For instance, the fluoro group on the pyrimidine ring could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure. For instance, the presence of a fluoro group could increase its electronegativity and polarity. The octahydrocyclopenta[c]pyrrol-2-yl group has a molecular weight of 111.18 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boron compounds with aryl or vinyl halides or triflates. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Specifically, 5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine serves as an organoboron reagent in this process. Its stability, ease of preparation, and environmental friendliness contribute to its widespread use .
Anti-Fibrotic Activity
Similar pyrimidine derivatives have demonstrated anti-fibrotic properties. For instance, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibit better anti-fibrotic activities than existing drugs like Pirfenidone. These findings suggest that 5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine derivatives could be explored further in this context .
Mecanismo De Acción
While the exact mechanism of action of this specific compound is not known, similar compounds have been shown to have biological activity. For example, antagonists of retinol-binding protein 4 (RBP4) have been shown to reduce cytotoxic bisretinoid formation in the retinal pigment epithelium (RPE), which is associated with the pathogenesis of both dry age-related macular degeneration (AMD) and Stargardt disease .
Propiedades
IUPAC Name |
2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4/c15-13-4-16-9-17-14(13)19-7-12(8-19)18-5-10-2-1-3-11(10)6-18/h4,9-12H,1-3,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCNXDNBWWIQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)(methyl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6447732.png)
![3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6447738.png)
![3-{methyl[1-(9H-purin-6-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6447748.png)
![3-[methyl(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6447751.png)
![4-[4-(diphenylmethyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6447752.png)

![{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol](/img/structure/B6447763.png)
![3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6447772.png)
![5-bromo-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine](/img/structure/B6447784.png)
![5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine](/img/structure/B6447790.png)
![3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-4-carbonitrile](/img/structure/B6447793.png)
![6-[1-(oxan-4-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B6447799.png)
![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine](/img/structure/B6447806.png)
![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6447810.png)